molecular formula C23H39BrO2 B13920239 3,5-Bisoctyloxybenzyl bromide

3,5-Bisoctyloxybenzyl bromide

Cat. No.: B13920239
M. Wt: 427.5 g/mol
InChI Key: GFUZWLMUFOHWHL-UHFFFAOYSA-N
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Description

3,5-Bisoctyloxybenzyl bromide: is an organic compound with the molecular formula C23H39BrO2 and a molecular weight of 427.46 g/mol . It is characterized by the presence of two octyloxy groups attached to a benzyl bromide core. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisoctyloxybenzyl bromide typically involves the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the starting material is often benzenemethanol, 3,5-bis(octyloxy)-, which undergoes bromination to introduce the bromide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bisoctyloxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include ethers, nitriles, and secondary amines.

    Oxidation: Products include benzoic acids and benzaldehydes.

    Reduction: The major product is benzyl alcohol.

Scientific Research Applications

Chemistry: 3,5-Bisoctyloxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of ethers and other substituted benzyl derivatives.

Biology and Medicine: In biological research, this compound is used to study the effects of benzyl derivatives on cellular processes. It can be used to modify biomolecules and study their interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Bisoctyloxybenzyl bromide involves its reactivity at the benzylic position. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of octyloxy groups enhances its solubility in organic solvents, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Uniqueness: 3,5-Bisoctyloxybenzyl bromide is unique due to the presence of long octyloxy chains, which enhance its solubility and reactivity in organic solvents. This makes it particularly useful in applications where solubility and reactivity are critical factors.

Properties

Molecular Formula

C23H39BrO2

Molecular Weight

427.5 g/mol

IUPAC Name

1-(bromomethyl)-3,5-dioctoxybenzene

InChI

InChI=1S/C23H39BrO2/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-19H,3-16,20H2,1-2H3

InChI Key

GFUZWLMUFOHWHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCC

Origin of Product

United States

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